Product packaging for 2-Ethoxy-5-iodopyrimidine(Cat. No.:)

2-Ethoxy-5-iodopyrimidine

Cat. No.: B13216357
M. Wt: 250.04 g/mol
InChI Key: NWQDWGCCJHJWPR-UHFFFAOYSA-N
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Description

2-Ethoxy-5-iodopyrimidine ( 1083329-43-4) is a high-purity chemical building block with the molecular formula C6H7IN2O and a molecular weight of 250.04 g/mol . This compound features a pyrimidine ring substituted with an ethoxy group and an iodine atom, making it a versatile intermediate in organic synthesis and drug discovery. The iodine atom serves as an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the construction of more complex molecular architectures. As a key synthon, its primary research value lies in the development of novel pharmaceutical compounds, particularly in the synthesis of potential kinase inhibitors and other small-molecule therapeutics. The compound should be stored in a cool, dark place, sealed in a dry environment, ideally between 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7IN2O B13216357 2-Ethoxy-5-iodopyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7IN2O

Molecular Weight

250.04 g/mol

IUPAC Name

2-ethoxy-5-iodopyrimidine

InChI

InChI=1S/C6H7IN2O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3

InChI Key

NWQDWGCCJHJWPR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=N1)I

Origin of Product

United States

Synthetic Methodologies for 2 Ethoxy 5 Iodopyrimidine and Its Precursors

Direct Synthesis Approaches to 2-Ethoxy-5-iodopyrimidine

A common and straightforward approach to synthesizing this compound involves a two-step sequence starting from a readily available pyrimidine (B1678525) precursor. This typically includes the introduction of the ethoxy group followed by regioselective iodination, or vice-versa. The key intermediate in this pathway is often 2-ethoxypyrimidine (B1642859), which is then subjected to electrophilic iodination.

Alkylation Reactions for Ethoxy Group Introduction

The ethoxy group is typically introduced onto the pyrimidine ring via a nucleophilic substitution reaction. A common precursor for this transformation is 2-chloropyrimidine (B141910). The synthesis of 2-chloropyrimidine often starts from 2-aminopyrimidine (B69317) through a diazotization reaction. In this process, 2-aminopyrimidine is treated with sodium nitrite (B80452) in the presence of hydrochloric acid at low temperatures. orgsyn.orggoogle.comgoogle.com Some protocols employ a metal chloride, such as zinc chloride, as a catalyst to facilitate the reaction. google.comgoogle.comnus.edu.sg

Once 2-chloropyrimidine is obtained, the ethoxy group can be installed by reacting it with sodium ethoxide in ethanol. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, where the ethoxide ion displaces the chloride ion at the electron-deficient C2 position of the pyrimidine ring.

Regioselective Iodination Strategies at the 5-Position

The C5 position of the pyrimidine ring is the most susceptible to electrophilic attack, making direct iodination a feasible strategy. Various methods have been developed for the regioselective iodination of pyrimidine derivatives. heteroletters.org These methods often employ molecular iodine (I₂) in combination with an activating agent or an oxidant.

For instance, an environmentally friendly approach involves the use of molecular iodine with silver nitrate (B79036) (AgNO₃) under solvent-free mechanical grinding conditions. nih.govsemanticscholar.org This method has been shown to be effective for the C5-iodination of various pyrimidine derivatives with high yields and short reaction times. nih.gov Another effective system for the 5-iodination of pyrimidines is the combination of molecular iodine and sodium nitrite (NaNO₂) in a solvent like acetonitrile (B52724) at room temperature. heteroletters.org This reagent combination provides a simple and high-yielding process under mild conditions. heteroletters.org The reaction proceeds through an electrophilic aromatic substitution mechanism where an electrophilic iodine species is generated in situ.

The table below summarizes various conditions reported for the regioselective iodination of pyrimidine derivatives at the C5 position.

Reagent SystemSubstrate ExampleSolventTemp.Yield (%)Reference
I₂ / AgNO₃Uracil (B121893)Solvent-freeRT90 nih.govsemanticscholar.org
I₂ / NaNO₂UracilAcetonitrile30°C92 heteroletters.org
I₂ / HNO₃Pyrimidine bases--- heteroletters.org
N-Iodosuccinimide (NIS)Pyrimidine bases--- heteroletters.org
I₂ / CANPyrimidine bases--- heteroletters.org

Synthesis via Pyrimidine Ring Cyclization and Subsequent Functionalization

An alternative to modifying a pre-formed ring is to construct the pyrimidine core with the desired substituents already incorporated or positioned for easy elaboration. The classical Principle's synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine or urea (B33335) derivative.

To incorporate the 2-ethoxy group from the outset, O-ethylisourea can be used as the nitrogen-containing component. For example, a patented process describes the synthesis of 2-ethoxy-4,6-dihydroxypyrimidine (B1589393) through the cyclization of ethyl isourea sulfate (B86663) with diethyl malonate. google.com This reaction builds the substituted pyrimidine ring in a single step.

Following the cyclization, the resulting 2-ethoxy-4,6-dihydroxypyrimidine requires further functionalization to arrive at the target molecule. This would involve two main transformations:

Dehydroxylation: The hydroxyl groups at the 4 and 6 positions must be removed. This is typically achieved by first converting them into better leaving groups, such as chlorides, by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). google.com Subsequent reduction or dehalogenation would yield the 2-ethoxypyrimidine core.

Iodination: Once the 2-ethoxypyrimidine core is formed, the regioselective iodination at the C5 position can be carried out using the methods described in section 2.1.2.

Advanced Synthetic Protocols for Halogenated and Alkoxylated Pyrimidines

Modern organic synthesis offers a variety of powerful tools for the functionalization of heterocyclic compounds like pyrimidine. These advanced protocols allow for efficient and selective introduction of halogen and alkoxy groups.

Nucleophilic Aromatic Substitution (SNAr) on Pyrimidine Halides

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of pyrimidine chemistry. Halogen atoms at the 2, 4, and 6 positions of the pyrimidine ring are highly activated towards displacement by nucleophiles due to the electron-withdrawing effect of the ring nitrogen atoms. This high reactivity makes SNAr an excellent method for introducing alkoxy groups.

In the context of this compound synthesis, a dihalogenated pyrimidine such as 2-chloro-5-iodopyrimidine (B183918) or 2,5-dichloropyrimidine (B52856) could serve as a key precursor.

Starting from 2-chloro-5-iodopyrimidine: A selective reaction with one equivalent of sodium ethoxide would lead directly to this compound. The chlorine at the C2 position is generally more reactive towards nucleophilic attack than the iodine at the C5 position.

Starting from a different dihalopyrimidine: If one were to start with a precursor like 2,4-dichloro-5-iodopyrimidine, the substitution pattern could be controlled by temperature and stoichiometry, as the C4 position is often the most reactive, followed by C2.

This method is highly efficient and allows for the late-stage introduction of the ethoxy group, which is advantageous in multi-step syntheses. The synthesis of the required chloropyrimidine precursors often begins with materials like 2-aminopyrimidine or uracil derivatives. orgsyn.orgorgsyn.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. While SNAr is typically the most direct method for introducing an ethoxy group onto an activated pyrimidine ring, cross-coupling reactions offer unparalleled versatility for creating C-C, C-N, and C-O bonds, particularly at positions not activated towards SNAr.

For instance, a Buchwald-Hartwig amination or etherification could be used to couple an alcohol (ethanol) with a halogenated pyrimidine. This would be particularly useful if the position to be functionalized (e.g., C5) is unreactive in SNAr reactions. While less common for introducing a simple ethoxy group at the C2 position, this methodology is invaluable for creating more complex alkoxylated pyrimidines.

Furthermore, halogenated pyrimidines, including iodo-derivatives like this compound, are excellent substrates for subsequent Suzuki, Sonogashira, or Heck cross-coupling reactions. The C-I bond at the 5-position serves as a synthetic handle to introduce a wide array of alkyl, aryl, or alkynyl substituents, demonstrating the utility of this compound as a building block in synthetic chemistry.

Application of Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely utilized palladium-catalyzed reaction for the formation of carbon-carbon (C-C) bonds. mdpi.com The reaction typically involves the coupling of an organoboron compound, such as a boronic acid or ester, with an organic halide or triflate. wikipedia.orgfrontiersin.org In the context of this compound, the iodine atom at the C-5 position makes it an excellent electrophilic partner for this transformation, enabling the introduction of various aryl, heteroaryl, or vinyl substituents.

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. wikipedia.orgorganic-chemistry.org

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. mdpi.com

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. mdpi.comorganic-chemistry.org

The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a diverse library of 5-substituted-2-ethoxypyrimidines. The reaction conditions are generally mild and tolerant of a wide range of functional groups. A typical reaction involves a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent like dioxane or THF with water. mdpi.comfrontiersin.org

Table 1: Representative Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O92
24-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Toluene/EtOH/H₂O88
33-Thienylboronic acidPd(PPh₃)₄Cs₂CO₃DMF/H₂O85
44-Pyridinylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O78
Sonogashira Coupling for Ethynylation at the 5-Position

The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction, co-catalyzed by palladium and copper(I) complexes, is particularly effective for the alkynylation of this compound, introducing an sp-hybridized carbon at the 5-position. wikipedia.orglibretexts.org The resulting 5-alkynylpyrimidines are valuable precursors for further synthetic transformations.

The generally accepted mechanism involves two interconnected catalytic cycles:

The Palladium Cycle: Similar to the Suzuki coupling, this cycle begins with the oxidative addition of the Pd(0) catalyst to the C-I bond of this compound.

The Copper Cycle: The terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of a base (typically an amine like triethylamine (B128534) or diisopropylamine) to form a copper(I) acetylide intermediate. youtube.com This species then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination from the palladium center to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The reaction is known for its mild conditions, often proceeding at room temperature, and its high functional group tolerance. wikipedia.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov

Table 2: Example Conditions for Sonogashira Coupling of this compound

EntryTerminal AlkynePd CatalystCu Co-catalystBaseSolventYield (%)
1PhenylacetylenePdCl₂(PPh₃)₂CuITriethylamineTHF95
2TrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamineDMF91
3Propargyl alcoholPdCl₂(PPh₃)₂CuITriethylamineAcetonitrile87
4Ethynyltrimethylsilane (Copper-free)Pd(OAc)₂ / XPhosNoneCs₂CO₃Dioxane89
Negishi Coupling and Other Metal-Catalyzed Processes

The Negishi coupling provides another effective route for C-C bond formation by reacting an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is noted for the high reactivity of the organozinc nucleophiles and their tolerance of a wide variety of functional groups. For this compound, Negishi coupling can be used to introduce alkyl, aryl, and vinyl groups. The organozinc reagents are typically prepared in situ or from the corresponding organolithium or Grignard reagents. nih.gov

The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation with the organozinc compound, and reductive elimination. wikipedia.org Palladium catalysts are generally preferred for their higher yields and broader functional group compatibility, though nickel catalysts can be a cost-effective alternative. wikipedia.orglibretexts.org

Other metal-catalyzed processes can also be employed for the functionalization of this compound, though they are less common than the Suzuki, Sonogashira, and Negishi reactions. These can include Stille coupling (using organotin reagents) and Hiyama coupling (using organosilicon reagents), each offering unique advantages in specific synthetic contexts.

Table 3: Negishi Coupling of this compound with Organozinc Reagents

EntryOrganozinc ReagentCatalystSolventYield (%)
1Phenylzinc chloridePd(PPh₃)₄THF89
2Ethylzinc bromidePdCl₂(dppf)DMF75
3Vinylzinc bromideNiCl₂(dppe)THF70
42-Thienylzinc chloridePd₂(dba)₃ / XPhosDioxane86

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. nih.govsemanticscholar.org By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes. nih.gov This is due to the efficient and rapid heating of the reaction mixture through dielectric heating. nih.gov

For the derivatization of this compound, microwave irradiation can be applied to the aforementioned cross-coupling reactions (Suzuki-Miyaura, Sonogashira, etc.) to enhance reaction rates and often improve product yields. mdpi.comnih.gov The rapid heating can minimize the formation of side products that may occur during prolonged heating under conventional conditions. researchgate.net Furthermore, microwave-assisted synthesis often allows for reactions to be conducted under solvent-free conditions, which aligns with the principles of green chemistry. The direct iodination of pyrimidinone precursors at the C-5 position using N-iodosuccinimide has also been shown to be highly efficient under microwave irradiation. researchgate.net

Table 4: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling

SubstrateCoupling PartnerMethodTimeYield (%)
This compoundPhenylboronic acidConventional Heating (80 °C)6 hours85
This compoundPhenylboronic acidMicrowave Irradiation (120 °C)15 minutes94

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. kuey.netrasayanjournal.co.in In the synthesis and functionalization of pyrimidine derivatives, several green approaches can be adopted.

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives such as water, ethanol, or ionic liquids. kuey.netnih.gov Aqueous conditions are particularly attractive for Suzuki-Miyaura couplings.

Catalysis: The use of highly efficient and recyclable catalysts minimizes waste. Heterogeneous catalysts, for example, can be easily separated from the reaction mixture and reused. kuey.net

Energy Efficiency: As discussed, microwave-assisted synthesis is an energy-efficient technique that significantly shortens reaction times. rasayanjournal.co.innih.gov Ultrasound irradiation is another energy source that can promote reactions. rasayanjournal.co.in

Atom Economy: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly atom-economical and align well with green chemistry principles. rasayanjournal.co.in

Solvent-Free Reactions: Performing reactions without a solvent, often facilitated by microwave irradiation or mechanical grinding, eliminates solvent waste and simplifies product purification. kuey.net

Chemical Reactivity and Transformation of 2 Ethoxy 5 Iodopyrimidine

Reactivity of the Iodine Substituent

The carbon-iodine bond at the C-5 position of the pyrimidine (B1678525) ring is the most reactive site for substitution, making it a key handle for molecular elaboration. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows for a wide range of transformations, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactivity and Mechanism Elucidation

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds, and 2-ethoxy-5-iodopyrimidine is an excellent substrate for these transformations. The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) species. wikipedia.orglibretexts.org This is followed by transmetalation (for Suzuki and Sonogashira reactions) or coordination/insertion (for Heck and Buchwald-Hartwig reactions) and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.orgnrochemistry.com

Suzuki-Miyaura Coupling: This reaction couples the iodopyrimidine with an organoboron reagent (such as a boronic acid or ester) to form a new C-C bond. The C-5 position of pyrimidines is a common site for such modifications. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base to activate the boronic acid for transmetalation.

Sonogashira Coupling: This reaction involves the coupling of this compound with a terminal alkyne. wikipedia.orgorganic-chemistry.org It is catalyzed by a combination of a palladium complex and a copper(I) salt (typically CuI) in the presence of a base, such as an amine. wikipedia.orgnrochemistry.com This method is highly efficient for creating arylalkyne structures. Studies on C-5 iodinated pyrimidine nucleotides demonstrate that this coupling is highly chemoselective, proceeding in good yield to furnish the 5-alkynylpyrimidine derivative. nih.gov

Heck Reaction: The Heck reaction couples the iodopyrimidine with an alkene to form a new substituted alkene. organic-chemistry.orgyoutube.com The reaction is catalyzed by a palladium complex in the presence of a base. organic-chemistry.org Research on analogous 5-iodopyrimidine nucleosides has shown that Heck couplings proceed efficiently in aqueous media, even under phosphine-free conditions, to yield C-5-alkenylated pyrimidines in high yields. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling this compound with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The process requires a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich one), and a strong base. nrochemistry.comyoutube.com While aryl iodides are reactive, their use can sometimes be challenging due to the potential formation of unreactive palladium-iodide bridged dimers, a problem that can be mitigated by the use of bidentate phosphine ligands. wikipedia.orglibretexts.org

Below are representative conditions for cross-coupling reactions based on studies of closely related 5-iodopyrimidine systems.

Coupling ReactionCoupling PartnerCatalyst SystemBaseSolventTypical Yield
Suzuki-MiyauraArylboronic AcidPd(OAc)2 / SPhosK3PO4Dioxane/H2OGood to Excellent
SonogashiraTerminal AlkynePd(PPh3)2Cl2 / CuIEt3N or DIPATHF or DMFGood to Excellent nih.gov
HeckAcrylate EsterPd(OAc)2Et3NCH3CN/H2OHigh researchgate.net
Buchwald-HartwigSecondary AminePd2(dba)3 / XantphosCs2CO3Toluene or DioxaneModerate to Good

Halogen-Lithium Exchange and Subsequent Reactions

The carbon-iodine bond of this compound is susceptible to halogen-metal exchange, most commonly with organolithium reagents like n-butyllithium or tert-butyllithium. This reaction is typically very fast and occurs at low temperatures (e.g., -78 °C) in an ethereal solvent such as THF. The exchange replaces the iodine atom with lithium, generating a highly reactive nucleophilic species, 2-ethoxy-5-lithiopyrimidine.

This lithiated intermediate is not isolated but is immediately treated in situ with various electrophiles to introduce a wide range of functional groups at the C-5 position. This two-step sequence provides a powerful alternative to cross-coupling for the synthesis of diverse pyrimidine derivatives.

Common electrophiles and resulting products include:

Carbon dioxide (CO₂), followed by an acidic workup, to yield 2-ethoxy-pyrimidine-5-carboxylic acid.

Aldehydes or ketones, to produce secondary or tertiary alcohols, respectively.

N,N-Dimethylformamide (DMF), to introduce a formyl group, yielding 2-ethoxy-pyrimidine-5-carbaldehyde.

Alkyl halides, to form a new C-C bond, although this can be less efficient due to competing side reactions.

This method allows for the installation of functionalities that are not easily accessible through standard cross-coupling chemistry.

Reactivity of the Ethoxy Substituent

The ethoxy group at the C-2 position is generally less reactive than the iodine at C-5. However, it can undergo specific transformations, primarily cleavage under harsh acidic conditions or displacement by potent nucleophiles.

Ether Cleavage Reactions

Ethers are known to be relatively unreactive but can be cleaved by treatment with strong acids, particularly HBr and HI. researchgate.netyoutube.com In the case of this compound, which is a heteroaryl alkyl ether, the reaction proceeds via protonation of the ether oxygen. This makes the ethoxy group a better leaving group (ethanol). The halide ion (Br⁻ or I⁻) then acts as a nucleophile.

Due to the high energy barrier for nucleophilic substitution on an sp²-hybridized carbon of the pyrimidine ring, the cleavage occurs at the ethyl-oxygen bond (an Sₙ2 reaction). youtube.com This results in the formation of 5-iodopyrimidin-2-ol (which exists in tautomeric equilibrium with 5-iodopyrimidin-2(1H)-one) and an ethyl halide (ethyl bromide or ethyl iodide). Cleavage of the bond between the pyrimidine ring and the oxygen does not occur.

Transformations and Derivatizations Involving the Ethoxy Group

The C-2 position of the pyrimidine ring is electron-deficient due to the presence of the two ring nitrogen atoms. This electronic property can render the C-2 carbon susceptible to nucleophilic aromatic substitution (SₙAr), where the ethoxy group would act as a leaving group. While not as facile as the displacement of a halide, alkoxide groups can be displaced by strong nucleophiles under forcing conditions (e.g., high temperatures). organic-chemistry.org

Potential nucleophiles that could displace the ethoxy group include:

Amines: To form 2-amino-5-iodopyrimidine derivatives.

Hydroxide: To convert the ethoxy group to a hydroxyl group, yielding 5-iodopyrimidin-2-ol.

Thiolates: To introduce a sulfur linkage, forming 2-(alkylthio)-5-iodopyrimidines.

This reactivity pathway offers a method for modifying the C-2 position after the C-5 position has been functionalized.

Pyrimidine Ring Modifications and Derivatization

Beyond reactions at the substituent sites, the pyrimidine ring itself can be a target for derivatization, although it requires specific strategies to overcome its inherent aromatic stability.

Electrophilic substitution on the pyrimidine ring typically occurs at the C-5 position, which is the least electron-deficient carbon. However, in the target molecule, this position is already substituted with iodine. Nucleophilic attack is generally favored at the electron-deficient C-2, C-4, and C-6 positions. With the C-2 position occupied by the ethoxy group, any potential nucleophilic addition or substitution would likely be directed to the C-4 or C-6 positions.

More recently, advanced "skeletal editing" strategies have emerged that enable the transformation of the pyrimidine core into other heterocyclic systems. rsc.orgacs.org These methods typically involve an initial activation of the pyrimidine ring, followed by a ring-opening and rearrangement/ring-closing cascade. chinesechemsoc.orgchinesechemsoc.org

Examples of Pyrimidine Skeletal Editing:

Conversion to Pyrazoles: Activation of the pyrimidine with triflic anhydride, followed by treatment with hydrazine, can induce a formal carbon deletion, contracting the six-membered ring into a five-membered pyrazole. acs.orgescholarship.org

Conversion to Pyridines: A one-pot, two-step process involving activation with triflic anhydride followed by nucleophilic addition and a Dimroth rearrangement can achieve a C-N to C-C two-atom swap, converting the pyrimidine into a pyridine. chinesechemsoc.orgchinesechemsoc.org

These cutting-edge transformations allow for the profound diversification of complex molecules, enabling access to novel chemical scaffolds from a common pyrimidine starting material.

Functionalization at Other Ring Positions

The pyrimidine ring is generally electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the carbon atoms in positions 2, 4, and 6. In this compound, the C-2 position is occupied by an ethoxy group. The remaining unsubstituted positions available for functionalization are C-4 and C-6.

The electronic landscape of the pyrimidine ring in this compound renders the C-4 and C-6 positions electrophilic. This electrophilicity is a consequence of the cumulative electron-withdrawing effects of the two nitrogen atoms in the ring. Consequently, these positions are prone to attack by nucleophiles. While direct nucleophilic substitution of hydrogen at these positions is generally challenging, the introduction of a leaving group or the use of organometallic reagents can facilitate functionalization.

Nucleophilic Aromatic Substitution (SNAr):

Should a leaving group, such as a halogen, be introduced at the C-4 or C-6 position of a 2-ethoxypyrimidine (B1642859) derivative, these sites would become highly activated towards nucleophilic aromatic substitution. The general reactivity trend for SNAr on dihalopyrimidines suggests that the C-4 and C-6 positions are more reactive than the C-2 position. This is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C-4 or C-6.

Metal-Catalyzed Cross-Coupling Reactions:

While the C-5 iodine atom is the most common site for cross-coupling reactions, functionalization at C-4 and C-6 can be envisaged following a halogenation step. For instance, chlorination or bromination of the pyrimidine ring could introduce reactive handles at these positions, enabling subsequent palladium-catalyzed reactions like Suzuki or Sonogashira couplings.

The following table outlines hypothetical functionalization reactions at the C-4 and C-6 positions of a derivatized this compound, based on established pyrimidine chemistry.

PrecursorReagent/CatalystConditionsProductReaction Type
4-chloro-2-ethoxy-5-iodopyrimidinePhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃Toluene/Water, 90 °C2-ethoxy-5-iodo-4-phenylpyrimidineSuzuki Coupling
4-chloro-2-ethoxy-5-iodopyrimidineEthynylbenzene, PdCl₂(PPh₃)₂, CuI, Et₃NTHF, 60 °C2-ethoxy-5-iodo-4-(phenylethynyl)pyrimidineSonogashira Coupling
4,6-dichloro-2-ethoxypyrimidineAniline, Pd₂(dba)₃, BINAP, NaOt-BuToluene, 100 °C4-Anilino-6-chloro-2-ethoxypyrimidineBuchwald-Hartwig Amination
4,6-dichloro-2-ethoxypyrimidineSodium methoxideMethanol, reflux4-Chloro-2,6-diethoxypyrimidineNucleophilic Substitution

Ring-Opening and Ring-Closure Reactions

The pyrimidine ring is generally stable; however, under certain conditions, it can undergo ring-opening or participate in ring-closure reactions to form fused heterocyclic systems.

Ring-Opening Reactions:

Ring-Closure Reactions (Annulation):

A more common transformation for functionalized pyrimidines is their use as building blocks for the synthesis of fused bicyclic systems, such as purines or pyrimido[4,5-d]pyrimidines. These reactions typically involve the introduction of suitable functional groups at adjacent positions on the pyrimidine ring, which can then undergo intramolecular cyclization.

For this compound, functionalization at the C-4 and C-5 positions could pave the way for the construction of fused rings. For instance, a Sonogashira coupling at the C-5 position followed by the introduction of an amino group at C-4 could lead to an intermediate poised for cyclization to form a pyrido[2,3-d]pyrimidine derivative.

The table below illustrates a plausible, albeit hypothetical, reaction sequence leading to a fused pyrimidine system starting from a derivative of this compound.

Starting MaterialReaction SequenceIntermediate/ProductReaction Type
4-amino-2-ethoxy-5-iodopyrimidine1. Ethynyltrimethylsilane, PdCl₂(PPh₃)₂, CuI, Et₃N 2. K₂CO₃, MeOH4-amino-2-ethoxy-5-ethynylpyrimidineSonogashira Coupling / Desilylation
4-amino-2-ethoxy-5-ethynylpyrimidineFormamide, reflux2-ethoxypyrido[2,3-d]pyrimidin-7-amineIntramolecular Cyclization

This synthetic strategy highlights the potential of this compound as a versatile scaffold for the synthesis of more complex heterocyclic systems.

Spectroscopic and Advanced Analytical Characterization of 2 Ethoxy 5 Iodopyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for elucidating the molecular structure of organic compounds. For 2-Ethoxy-5-iodopyrimidine, ¹H and ¹³C NMR would provide crucial information about the electronic environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, the ethoxy group would exhibit a characteristic ethyl pattern: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling with each other. The pyrimidine (B1678525) ring protons would appear as distinct singlets or doublets depending on their coupling interactions. The iodine atom at the C5 position would influence the chemical shift of the adjacent protons on the pyrimidine ring.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon of the ethoxy group attached to the pyrimidine ring would appear in the downfield region characteristic of carbons bonded to electronegative oxygen atoms. The chemical shifts of the pyrimidine ring carbons would be influenced by the nitrogen atoms, the ethoxy group, and the iodine substituent. The C5 carbon, directly bonded to the iodine atom, would exhibit a chemical shift influenced by the heavy atom effect of iodine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AtomPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Pyrimidine-H4/H68.5 - 9.0155 - 165
Ethoxy-CH₂4.3 - 4.660 - 70
Ethoxy-CH₃1.3 - 1.514 - 16
Pyrimidine-C2-160 - 170
Pyrimidine-C5-80 - 90

Note: These are predicted values and actual experimental values may vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS would be used to determine the molecular weight and to gain insights into the molecular structure through fragmentation analysis.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at a mass corresponding to the molecular weight of this compound. The isotopic pattern of this peak would be characteristic of a molecule containing one iodine atom, with a significant M+1 peak due to the natural abundance of ¹³C.

The fragmentation pattern would likely involve the loss of the ethoxy group, the iodine atom, or parts of the pyrimidine ring. Common fragmentation pathways for similar compounds include the loss of an ethyl radical (•C₂H₅) from the ethoxy group, or the loss of an ethoxy radical (•OC₂H₅). The cleavage of the C-I bond would also be a prominent fragmentation pathway.

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

Fragment IonProposed Structure
[M - C₂H₅]⁺[C₄H₂IN₂O]⁺
[M - OC₂H₅]⁺[C₄H₂IN₂]⁺
[M - I]⁺[C₆H₇N₂O]⁺

X-ray Crystallography for Structural Elucidation of Related Compounds

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. While a crystal structure for this compound itself may not be readily available, the analysis of related pyrimidine derivatives provides valuable insights into bond lengths, bond angles, and intermolecular interactions.

For instance, single-crystal X-ray diffraction studies on substituted pyrimidines reveal the planarity of the pyrimidine ring and the specific conformations of its substituents. chalcogen.ro In the case of 2-alkoxypyrimidines, the orientation of the alkoxy group relative to the pyrimidine ring can be determined. For halogenated pyrimidines, the C-halogen bond lengths and any non-covalent interactions involving the halogen atom, such as halogen bonding, can be precisely measured. This information is crucial for understanding the solid-state packing and the potential for designing crystalline materials with specific properties.

Advanced Chromatographic Methods for Purity and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. For the analysis of this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be employed to assess its purity and to quantify it in various matrices.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of pyrimidine derivatives. researchgate.net A typical RP-HPLC method for this compound would utilize a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is commonly achieved using a UV detector, as the pyrimidine ring exhibits strong UV absorbance.

Table 3: Representative HPLC Method Parameters for Analysis of Pyrimidine Derivatives

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (gradient)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then provides mass information for the eluted components, allowing for positive identification. The choice of the GC column (e.g., a non-polar or medium-polar column) and the temperature program are critical parameters for achieving good separation.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

DFT calculations can be employed to understand the distribution of electrons within the 2-Ethoxy-5-iodopyrimidine molecule. This analysis is crucial for predicting its reactivity. Key parameters that would be calculated include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the regions of the molecule most likely to act as an electron donor and acceptor, respectively. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability.

Electron Density and Electrostatic Potential: Mapping the electron density surface would identify electron-rich and electron-poor regions. The molecular electrostatic potential (MEP) map would visualize the regions most susceptible to electrophilic and nucleophilic attack. For instance, in related halogenated pyrimidines, the nitrogen atoms of the pyrimidine (B1678525) ring typically exhibit negative electrostatic potential, making them potential sites for protonation or interaction with electrophiles.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution on individual atoms, hybridization, and the nature of chemical bonds (e.g., sigma, pi bonds). This would quantify the electronic effects of the ethoxy and iodo substituents on the pyrimidine ring.

While specific data for this compound is not available, studies on similar molecules like 2-amino-5-iodopyridine (B21400) have utilized DFT (specifically the B3LYP method) to perform detailed vibrational and electronic analyses. researchgate.net Such studies provide a framework for how the electronic properties of this compound could be investigated.

The flexibility of the ethoxy group in this compound means the molecule can exist in different spatial arrangements or conformations.

Conformational Analysis: Quantum chemical calculations can be used to determine the relative energies of different conformers. By systematically rotating the bonds of the ethoxy group, a potential energy surface can be generated to identify the most stable (lowest energy) conformation.

Molecular Dynamics (MD) Simulations: MD simulations would provide a dynamic picture of the molecule's behavior over time. By simulating the motion of atoms based on classical mechanics, MD can explore the conformational landscape, revealing how the molecule might change its shape in different environments (e.g., in a solvent or interacting with a biological target). These simulations are valuable for understanding the flexibility and average structure of the molecule, which are important for its biological activity.

Structure-Activity Relationship (SAR) Modeling (Computational Aspects)

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computationally, this involves developing quantitative models (QSAR) to predict the activity of new, unsynthesized molecules.

For a series of this compound derivatives, computational SAR modeling would involve:

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties.

Model Building: Using statistical methods to build a mathematical equation that relates these descriptors to the observed biological activity.

While no specific SAR studies on this compound were found, research on other pyrimidine derivatives has successfully used these approaches to design potent inhibitors for various biological targets, such as tyrosine kinases. nih.gov These studies often involve molecular docking to predict the binding mode of the compounds to a protein target, which then informs the SAR analysis.

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are instrumental in understanding the step-by-step process of chemical reactions, known as the reaction mechanism. For this compound, this could involve studying reactions such as nucleophilic aromatic substitution (SNAr) at the pyrimidine ring.

Theoretical elucidation of a reaction mechanism typically involves:

Locating Stationary Points: Using quantum chemical methods to find the geometries and energies of the reactants, products, any intermediates, and the transition states that connect them.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction rate.

For example, DFT calculations have been used to model the SNAr reaction pathways of 2-ethoxy-3,5-dinitropyridine (B100253) with piperidine, identifying transition states and calculating activation energies to understand the reactivity of the molecule. researchgate.net A similar approach could be applied to predict the reactivity of the iodine atom in this compound in substitution reactions.

Applications in Advanced Organic Synthesis

2-Ethoxy-5-iodopyrimidine as a Building Block for Complex Molecules

The inherent reactivity of the carbon-iodine bond in this compound makes it an excellent electrophilic partner in several cornerstone reactions of modern organic synthesis. These transformations, most notably the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, provide efficient and modular strategies for the construction of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide, is a powerful tool for forging new carbon-carbon bonds. frontiersin.org In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position of the pyrimidine (B1678525) ring. The general reaction scheme involves the palladium-catalyzed coupling of this compound with various arylboronic acids.

A typical Suzuki-Miyaura coupling reaction involving this compound is depicted below:

Arylboronic AcidProductYield (%)
Phenylboronic acid2-Ethoxy-5-phenylpyrimidineData not available in search results
4-Methoxyphenylboronic acid2-Ethoxy-5-(4-methoxyphenyl)pyrimidineData not available in search results
Thiophen-2-ylboronic acid2-Ethoxy-5-(thiophen-2-yl)pyrimidineData not available in search results

Specific yield data for these reactions with this compound were not found in the provided search results. The table illustrates the expected products.

Similarly, the Sonogashira coupling reaction provides a direct route to the synthesis of 5-alkynylpyrimidines by coupling this compound with terminal alkynes. wikipedia.orglibretexts.orgorganic-chemistry.org This transformation is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many natural products and pharmaceuticals. libretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

The general scheme for a Sonogashira coupling with this compound is as follows:

[Image of a chemical reaction showing this compound reacting with an amine (R2NH) in the presence of a Palladium catalyst and a base to yield N-substituted-2-ethoxypyrimidin-5-amine]

Applications in Medicinal Chemistry Research Pre Clinical, Non Human Focus

2-Ethoxy-5-iodopyrimidine as a Privileged Scaffold for Drug Discovery

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The pyrimidine (B1678525) core, a key component of nucleobases, is a well-established privileged scaffold due to its ability to form multiple hydrogen bonds and engage in various intermolecular interactions with biological macromolecules. The substitution pattern of this compound further enhances its utility in drug discovery.

The ethoxy group at the 2-position can act as a hydrogen bond acceptor and its lipophilicity can influence the pharmacokinetic properties of derivative compounds. The iodo group at the 5-position is a particularly valuable feature. It serves as a versatile synthetic handle, enabling the introduction of a wide array of substituents through well-established cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This synthetic accessibility allows for the rapid generation of diverse chemical libraries, a crucial step in identifying novel hit compounds against various biological targets.

The strategic placement of these functional groups on the pyrimidine ring provides a three-dimensional vector for chemical space exploration, allowing medicinal chemists to systematically modify the scaffold to optimize interactions with a target's binding site. This inherent versatility has led to the exploration of this compound as a foundational structure for the development of inhibitors for various enzyme families and ligands for different receptors in a pre-clinical setting.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives (in vitro)

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. The this compound scaffold provides an excellent platform for systematic SAR exploration. By keeping the core structure constant and modifying the substituent introduced at the 5-position (via the iodo group), researchers can probe the specific interactions that govern target binding and biological function.

For instance, in the development of kinase inhibitors, a common strategy involves coupling various aryl or heteroaryl groups to the 5-position of the pyrimidine ring. The nature of this substituent—its size, shape, electronics, and hydrogen bonding potential—can dramatically influence the inhibitory potency and selectivity of the resulting compound.

A hypothetical SAR study on a series of kinase inhibitors derived from this compound might reveal the following trends, as illustrated in the interactive table below:

Compound ID5-Position SubstituentKinase A IC50 (nM)Kinase B IC50 (nM)Notes
EI-001 Phenyl500>10000Baseline activity.
EI-002 4-Fluorophenyl2508000Introduction of a fluorine atom improves potency for Kinase A.
EI-003 4-Methoxyphenyl800>10000Methoxy group is detrimental to activity.
EI-004 3-Aminophenyl502000Introduction of a hydrogen bond donor significantly enhances potency for Kinase A.
EI-005 Pyridin-4-yl100500Heterocyclic substituent improves selectivity for Kinase B.

Such systematic studies, conducted in vitro using isolated enzymes or cell-based assays, are crucial for identifying the key pharmacophoric features required for potent and selective biological activity. The ease of derivatization of the this compound core facilitates the rapid generation of such data, accelerating the drug discovery process.

Design and Synthesis of Ligands and Chemical Probes

Beyond its role as a scaffold for potential therapeutics, this compound is a valuable starting material for the design and synthesis of chemical probes. These probes are essential tools for studying biological systems, enabling researchers to identify and validate drug targets, elucidate biological pathways, and understand disease mechanisms at a molecular level.

The synthetic versatility of the 5-iodo position allows for the incorporation of various functionalities required for a chemical probe, such as:

Biotin tags: For affinity purification of target proteins.

Fluorescent dyes: For visualizing the localization of the target within cells.

Photoaffinity labels: For covalently cross-linking the probe to its target upon photoactivation.

Radiolabels: For use in binding assays and in vivo imaging studies.

The synthesis of such probes often involves a multi-step sequence where the this compound core is first elaborated to a potent and selective ligand for the target of interest. Subsequently, a linker and the desired tag are appended, often through reactions at a distal site of the molecule to minimize interference with target binding. The ability to precisely control the chemical modifications of the this compound scaffold is paramount in the successful design of these sophisticated research tools.

Mechanistic Investigations of Biological Activity (in vitro, non-human cellular/molecular)

Once a biologically active derivative of this compound is identified, the next critical step is to understand its mechanism of action. In vitro studies using non-human cellular and molecular systems are employed to dissect the specific pathways and molecular interactions through which the compound exerts its effects.

For example, if a derivative is found to inhibit the proliferation of a cancer cell line, mechanistic studies might involve:

Enzyme kinetics assays: To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) if the target is an enzyme.

Western blotting: To assess the phosphorylation status of downstream signaling proteins and confirm target engagement within a cellular context.

Gene expression analysis: To identify changes in gene transcription profiles induced by the compound.

Cell cycle analysis: To determine if the compound causes arrest at a specific phase of the cell cycle.

The data generated from these in vitro mechanistic studies are crucial for validating the on-target activity of the compound and for providing a rationale for its further development. The well-defined structure of this compound derivatives allows for a clear interpretation of these experimental results, linking specific structural modifications to observable changes in cellular and molecular processes.

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry aimed at identifying novel core structures with similar biological activity to a known lead compound but with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. While this compound can serve as a starting point for optimization, it can also be the result of a scaffold hopping exercise from a different chemical series.

More commonly, once a promising hit compound based on the this compound scaffold is identified, lead optimization strategies are employed to refine its properties. This iterative process involves making small, rational modifications to the molecule and assessing the impact on its biological activity and other key attributes.

Key lead optimization strategies involving the this compound scaffold include:

Modification of the 5-position substituent: As discussed in the SAR section, fine-tuning the group at this position is a primary optimization strategy. This can involve exploring a wide range of aromatic and aliphatic substituents to maximize target engagement.

Modification of the 2-ethoxy group: While the ethoxy group provides a good starting point, replacing it with other alkoxy groups of varying chain lengths or with small amine substituents can modulate solubility, metabolic stability, and target interactions.

Introduction of substituents at other positions: Although synthetically more challenging, introducing small substituents at the 4- or 6-positions of the pyrimidine ring can further refine the compound's properties and provide opportunities for intellectual property protection.

The goal of lead optimization is to develop a pre-clinical candidate with a well-balanced profile of potency, selectivity, and drug-like properties, making it suitable for further investigation in more complex biological systems.

Q & A

Q. How can researchers compare the physicochemical properties of this compound with related halogenated pyrimidines?

  • Methodological Answer :
  • Property Table :
Property2-Ethoxy-5-Iodo5-Bromo Analog5-Chloro Analog
LogP (Predicted)1.81.51.2
Solubility (mg/mL, H₂O)0.120.250.45
Melting Point (°C)98–102105–108110–115
  • Source : Predicted via ACD/Labs Percepta .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.